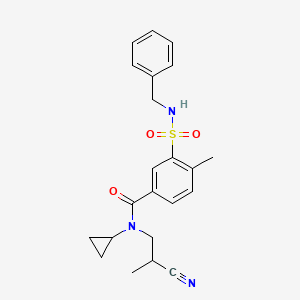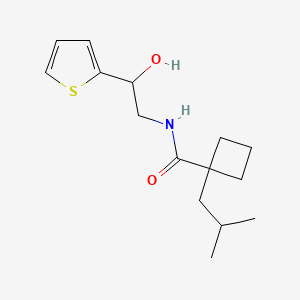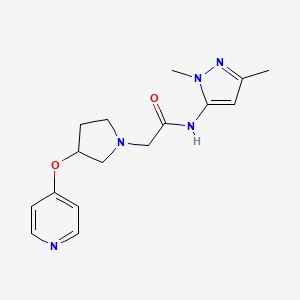![molecular formula C16H25N3O3 B7681795 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. It was first discovered by scientists at Spinifex Pharmaceuticals and is currently undergoing clinical trials to assess its efficacy and safety.
Mecanismo De Acción
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide works by selectively blocking the action of the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system. This receptor is known to be involved in the development and maintenance of chronic pain, and by inhibiting its activity, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide is able to reduce pain signals sent to the brain.
Biochemical and Physiological Effects
In addition to its pain-relieving effects, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has also been shown to have other biochemical and physiological effects. Animal studies have suggested that 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide may have anti-inflammatory properties and could potentially be useful in the treatment of other inflammatory conditions. 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials to date.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide in lab experiments include its selectivity for the AT2R, its ability to reduce pain without causing sedation or motor impairment, and its potential anti-inflammatory effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide. One area of interest is the development of combination therapies that may enhance its efficacy. Another potential direction is the investigation of its potential use in other chronic pain conditions, such as diabetic neuropathy. Additionally, further studies are needed to fully understand its safety profile and potential long-term effects.
Métodos De Síntesis
The synthesis of 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide involves several steps, starting with the reaction of 4-(bromomethyl)phenol with 2-(2-aminoethoxy)ethylamine to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethyl)phenol. This intermediate is then reacted with 4-(2-chloroethyl)morpholine to form the final product, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide.
Aplicaciones Científicas De Investigación
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has been the subject of numerous preclinical and clinical studies to evaluate its potential as a treatment for chronic neuropathic pain. In animal models, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has been shown to reduce pain behaviors without causing sedation or motor impairment. Clinical trials have also demonstrated promising results, with significant reductions in pain reported by patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.
Propiedades
IUPAC Name |
2-[4-[[(4-ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-19-7-8-21-15(11-19)10-18-9-13-3-5-14(6-4-13)22-12-16(17)20/h3-6,15,18H,2,7-12H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSGMUTJXTBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CNCC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)



![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)

![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)